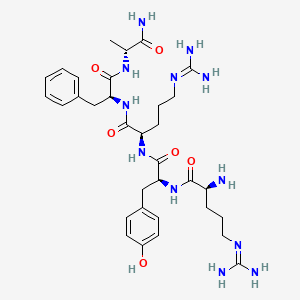
H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is a synthetic peptide derivative known for its potential analgesic properties. It is structurally related to natural opioid peptides and has been studied for its interaction with opioid receptors, particularly the μ-opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield peptide analogs with altered biological activity .
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interaction with opioid receptors and its potential as a tool to study receptor-ligand interactions.
Medicine: Explored for its analgesic properties and potential as a pain management drug.
Mechanism of Action
The mechanism of action of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 involves its interaction with μ-opioid receptors. Upon binding to these receptors, the compound mimics the action of endogenous opioid peptides, leading to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in its structure enhances its stability and resistance to enzymatic degradation .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: Another synthetic peptide with similar analgesic properties.
Uniqueness
H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is unique due to the presence of D-amino acids, which confer increased stability and resistance to enzymatic degradation compared to its natural counterparts. This makes it a promising candidate for therapeutic applications where prolonged action is desired .
Properties
CAS No. |
176448-03-6 |
|---|---|
Molecular Formula |
C33H50N12O6 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C33H50N12O6/c1-19(27(35)47)42-30(50)25(17-20-7-3-2-4-8-20)45-29(49)24(10-6-16-41-33(38)39)43-31(51)26(18-21-11-13-22(46)14-12-21)44-28(48)23(34)9-5-15-40-32(36)37/h2-4,7-8,11-14,19,23-26,46H,5-6,9-10,15-18,34H2,1H3,(H2,35,47)(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H4,36,37,40)(H4,38,39,41)/t19-,23+,24-,25+,26+/m1/s1 |
InChI Key |
KKMLIKWQEKATNQ-GGJIVPGBSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


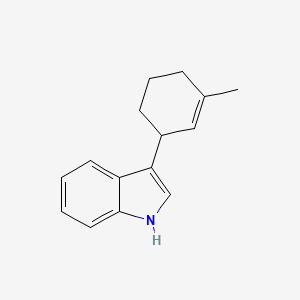


![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
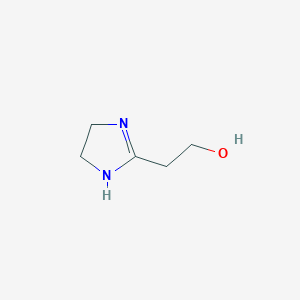
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
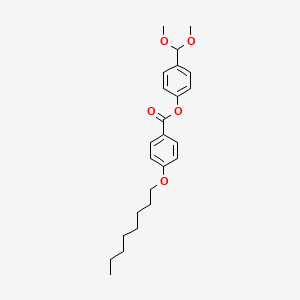
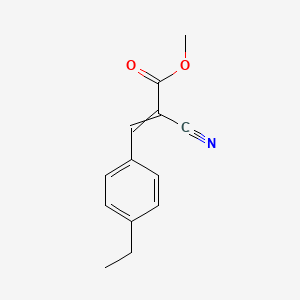

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
